molecular formula C17H17N5O4 B14963449 N-(2,5-dimethoxybenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

N-(2,5-dimethoxybenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B14963449
M. Wt: 355.3 g/mol
InChI Key: GFWOPPKATMFOEF-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Attachment of the Pyrazinyl Group: The pyrazinyl group is introduced through a nucleophilic substitution reaction, often using pyrazine and a suitable leaving group.

    Incorporation of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced via a Friedel-Crafts acylation reaction, followed by reduction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethoxyphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,5-Dimethoxyphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethoxyphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with hallucinogenic properties, structurally related but with distinct pharmacological effects.

    N-2,5-Dimethylphenylthioureido Acid Derivatives: Compounds with antimicrobial properties, sharing some structural similarities.

Uniqueness

N-[(2,5-Dimethoxyphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O4/c1-24-12-3-4-14(25-2)11(7-12)9-20-15(23)8-16-21-22-17(26-16)13-10-18-5-6-19-13/h3-7,10H,8-9H2,1-2H3,(H,20,23)

InChI Key

GFWOPPKATMFOEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3

Origin of Product

United States

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